Structural Divergence from Oxametacin
Deboxamet differs structurally from its closest chemical relative, oxametacin (indoxamic acid, CAS 27035-30-9), by the absence of the N-(p-chlorobenzoyl) substituent on the indole ring. This single structural modification—formal debenzoylation—is pharmacologically decisive: oxametacin retains the anti-inflammatory, analgesic, and antipyretic properties of its parent indomethacin and was developed as an NSAID (trademarks Dinulcid, Flogar), whereas deboxamet was specifically developed for anti-ulcer and gastric cytoprotective applications without the systemic cyclooxygenase-inhibitory activity characteristic of the benzoylated series [1]. The molecular formula shift from C₁₉H₁₇ClN₂O₄ (oxametacin, MW 372.80) to C₁₂H₁₄N₂O₃ (deboxamet, MW 234.25) reflects a substantial reduction in molecular complexity and lipophilicity, which impacts both synthetic accessibility and pharmacological target profile [2].
| Evidence Dimension | Molecular structure and primary pharmacological indication |
|---|---|
| Target Compound Data | C₁₂H₁₄N₂O₃ (MW 234.25); N-unsubstituted indole; anti-ulcer / cytoprotective indication |
| Comparator Or Baseline | Oxametacin: C₁₉H₁₇ClN₂O₄ (MW 372.80); N-(p-chlorobenzoyl)-substituted; anti-inflammatory (NSAID) indication |
| Quantified Difference | Absence of p-chlorobenzoyl group eliminates NSAID activity and redirects pharmacology toward gastric mucosal protection |
| Conditions | Structural comparison based on published chemical characterization and pharmacological classification |
Why This Matters
For procurement decisions, this structural divergence is critical because selecting oxametacin instead of deboxamet would introduce potent COX-inhibitory activity and systemic anti-inflammatory effects that could confound experiments designed to isolate gastric cytoprotective mechanisms.
- [1] DrugFuture. Oxametacine. CAS Registry Number: 27035-30-9. Pharmaco-toxicological evaluation: De Martiis F et al., Boll Chim Farm 114, 309, 319 (1975). Properties: anti-inflammatory (NSAID), LD50 orally in rats 96 mg/kg. View Source
- [2] DrugFuture. Deboxamet (ABC-85). Chemical Structure and Synthetic Routes. Source: Drugs Fut 1982, 7(6), 371; US 3624103. View Source
